DL-Methionine methylsulfonium chloride
Overview
Description
DL-Methionine Methylsulfonium Chloride, also known as Vitamin U Chloride, is a naturally occurring methionine derivative . It is a principle supplier of sulfur which prevents disorders of the hair, skin, and nails . It is used for research purposes .
Synthesis Analysis
The synthesis of DL-Methionine Methylsulfonium Chloride is not explicitly mentioned in the search results. .Molecular Structure Analysis
The molecular formula of DL-Methionine Methylsulfonium Chloride is C6H14ClNO2S . Its molecular weight is 199.69 .Physical And Chemical Properties Analysis
DL-Methionine Methylsulfonium Chloride is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It is soluble in water .Scientific Research Applications
Poultry Science
DL-Methionine methylsulfonium chloride (MMSC) has been shown to improve performance characteristics when added to the diet of several different species . It has been used in studies to investigate its effects on the growth performance of broilers challenged with salmonellosis and coccidia . The results showed that MMSC improved feed performance and intestinal tract integrity .
Methionine Analogue
DL-MMSC can be used as a methionine analogue . This means it can be used in place of methionine in certain biological processes or experiments. This can be particularly useful in studies investigating the role of methionine in various biological processes.
Protection Against Gastric Ulceration
DL-MMSC has been used to study its mechanism of protection against gastric ulceration . This suggests potential applications in the treatment or prevention of gastric ulcers.
Plant Metabolism
S-Methionine methylsulfonium (SMMS) chloride, a derivative of MMSC, is a product of methionine metabolism in some plants . This suggests that MMSC could have applications in plant biology and agriculture, potentially in the study of plant growth and development.
Nutritional Supplement
Given its role in improving the performance characteristics of various species when added to their diet , MMSC could potentially be used as a nutritional supplement. However, more research would be needed to fully understand its effects and potential benefits.
Mechanism of Action
Target of Action
DL-Methionine methylsulfonium chloride, also known as Vitamin U, is a naturally occurring methionine derivative . Its primary target is the gastric mucosa , where it exerts a protective effect .
Mode of Action
DL-Methionine methylsulfonium chloride interacts with its target, the gastric mucosa, to protect it from damage, particularly from ethanol-induced harm . It is also known to promote dermal fibroblast migration and growth .
Biochemical Pathways
DL-Methionine methylsulfonium chloride is a derivative of methionine metabolism in some plants . It serves as a substrate for methyl transferases in the methionine cycle . The compound’s effects on gastrointestinal ulceration are potentially due to its ability to promote dermal fibroblast migration and growth .
Pharmacokinetics
Its solubility in water (100 mg/ml) suggests that it may have good bioavailability .
Result of Action
The primary molecular and cellular effect of DL-Methionine methylsulfonium chloride’s action is the protection of the gastric mucosa from damage, particularly from ethanol-induced harm . It also promotes dermal fibroblast migration and growth, which may contribute to its therapeutic effects on gastrointestinal ulceration .
Action Environment
It is known that the compound is stable under normal conditions and should be stored in a cool, dry place away from moisture .
properties
IUPAC Name |
(3-amino-3-carboxypropyl)-dimethylsulfanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGVPKMVGSXPCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046713 | |
Record name | DL-Methionine methylsulfonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Methionine methylsulfonium chloride | |
CAS RN |
3493-12-7 | |
Record name | DL-Methionine methylsulfonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3493-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methionylmethylsulfonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003493127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfonium, (3-amino-3-carboxypropyl)dimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | DL-Methionine methylsulfonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-(3-amino-3-carboxypropyl)dimethylsulphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLMETHIONINE CHLORIDE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q59I6H55O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What gastrointestinal issues has MMSC shown potential in addressing?
A1: Studies suggest that MMSC may be beneficial in managing functional dyspepsia, a disorder characterized by impaired gastric emptying and gastrointestinal transit. In animal models, MMSC demonstrated the ability to reverse delayed gastric emptying induced by cisplatin [, ]. Additionally, it enhanced gastrointestinal transit, showing comparable efficacy to the drug mosapride [, ]. Further research explored MMSC’s potential in mitigating the effects of Salmonella infection in broiler chickens, though the results were less conclusive [, ].
Q2: How does MMSC affect the intestines?
A2: Research on broiler chickens indicates that MMSC may impact intestinal morphology. In one study, increasing dietary MMSC led to improvements in villi characteristics (length, width) in the duodenum, jejunum, and ileum []. Another study exploring MMSC's effect during a Salmonella challenge noted that while MMSC did influence villi measurements, the benefits were not significantly different from commercial additives like BioMos and BMD [].
Q3: Has MMSC demonstrated any protective effects against gastric ulcers?
A3: Yes, in a rat model of ethanol-induced gastric mucosal injury, MMSC significantly reduced the extent of injury and promoted healing []. This effect was comparable to that observed with DL-cysteine, another sulfhydryl-containing agent [].
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